5-bromo-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
5-Bromo-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 3-fluorobenzyl group, a bromine atom at position 5, and a furan-2-carboxamide side chain. This scaffold is structurally analogous to kinase inhibitors targeting enzymes such as PI3K, mTOR, or JAK due to its fused pyrazolo-pyrimidine system, which mimics adenosine triphosphate (ATP)-binding motifs . The furan carboxamide moiety may contribute to solubility and intermolecular interactions, while the 3-fluorobenzyl group could modulate lipophilicity and target selectivity.
Properties
IUPAC Name |
5-bromo-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN5O3/c20-16-5-4-15(29-16)18(27)22-6-7-26-17-14(9-24-26)19(28)25(11-23-17)10-12-2-1-3-13(21)8-12/h1-5,8-9,11H,6-7,10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUGHWFGVPSVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The presence of a bromine atom and a fluorobenzyl group may enhance its interaction with biological targets. The molecular formula is CHBrFNO.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. It is hypothesized to act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Studies have shown that compounds with similar structures exhibit selective inhibition of COX-II over COX-I, reducing potential side effects such as gastrointestinal irritation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against COX-II. The IC value for this compound was found to be approximately 0.52 μM , indicating potent anti-inflammatory properties compared to standard drugs like Celecoxib (IC = 0.78 μM) .
In Vivo Studies
In vivo studies have corroborated the in vitro findings. For instance, administration of the compound in animal models resulted in a 64.28% inhibition of inflammation compared to 57.14% for Celecoxib , highlighting its potential as an effective anti-inflammatory agent .
Case Study 1: Anti-inflammatory Activity
A recent study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed significant reduction in paw edema and inflammatory markers compared to control groups.
Case Study 2: Anticancer Potential
Another study explored the anticancer properties of this compound against various cancer cell lines, including HeLa and A375. The compound exhibited notable cytotoxicity with IC values ranging from 0.36 μM to 1.8 μM , indicating its potential as a chemotherapeutic agent .
Comparative Analysis with Related Compounds
| Compound Name | Target Enzyme | IC Value | Selectivity |
|---|---|---|---|
| 5-bromo-N-(2-(... | COX-II | 0.52 μM | High |
| Celecoxib | COX-II | 0.78 μM | Moderate |
| PYZ16 | COX-II | 0.52 μM | High |
Comparison with Similar Compounds
Key Observations :
- Core Modifications: The target compound’s pyrazolo[3,4-d]pyrimidinone core differs from Example 53’s chromene-fused system, which may reduce π-π stacking interactions but enhance metabolic stability due to decreased aromaticity .
- Side Chain Diversity : The furan-2-carboxamide group contrasts with Example 53’s benzamide and 938022-23-2’s dichloropyridyl moiety, suggesting divergent binding modes (e.g., hydrogen bonding vs. hydrophobic interactions).
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 3-fluorobenzyl group in the target compound (clogP ~3.2, estimated) is less lipophilic than the dichloropyridyl group in 938022-23-2 (clogP ~4.1) but more than Example 53’s chromene system (clogP ~2.8) .
- Solubility : The furan carboxamide may improve aqueous solubility compared to pure aromatic systems, though bromine’s hydrophobicity could counterbalance this.
- Metabolic Stability : Fluorine and bromine substituents are expected to reduce oxidative metabolism, contrasting with Example 53’s chromene core, which is prone to CYP450-mediated degradation .
Methodological Considerations
- Structural Analysis : Tools like SHELXL (for crystallographic refinement) and ORTEP-III (for molecular visualization) are critical for resolving substituent conformations and validating synthetic accuracy .
- Synthetic Routes : Intermediate 27 (cited in Example 53’s synthesis) could serve as a precursor for modifying the target compound’s side chain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
